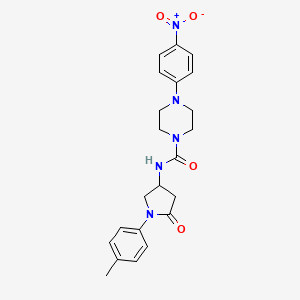
2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as PF-06463922, is a novel small molecule inhibitor that has been widely studied in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Simulation Studies
Quantum chemical calculations and molecular dynamics simulations have investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. These studies provide insights into the global reactivity parameters, such as HOMO, LUMO, energy gaps, and other properties, which are crucial for understanding the inhibition efficiencies of these compounds. These computational approaches help in predicting the binding energies and the adsorption behaviors of these derivatives on metal surfaces, indicating their potential applications in corrosion inhibition (Kaya et al., 2016).
Synthesis and Antimicrobial Activity
The synthesis of new bioactive heterocyclic compounds, particularly those involving piperidine and pyrimidin-2-yl benzenesulfonamide derivatives, has shown significant antimicrobial activity. These compounds were evaluated against various microbial strains, demonstrating their potential in developing new antimicrobial agents. The structural elucidation of these compounds was achieved through comprehensive spectroscopic analysis (Desai et al., 2016).
Anticancer Activity
Research into pyrrolopyrimidin-6-yl benzenesulfonamides has identified a new series of compounds as potent A2B adenosine receptor antagonists. These compounds exhibit high affinity for the A2B adenosine receptor, showing selectivity over other adenosine receptors. Their synthesis and structure-activity relationship (SAR) studies highlight their potential as therapeutic agents in cancer treatment, particularly for improving absorption properties (Esteve et al., 2006).
Herbicidal Applications
The development of new pyrimidine and triazine intermediates for herbicidal sulfonylureas has introduced compounds with selective post-emergence herbicide activity in crops like cotton and wheat. These intermediates, synthesized through various chemical processes, demonstrate how the combination of specific substituents leads to selectivity and efficacy in herbicidal activity. This research provides a pathway for the creation of more effective and selective agrochemicals (Hamprecht et al., 1999).
Glycosylation Agents
Studies on the synthesis and application of benzenesulfonamide derivatives in glycosylation reactions highlight their significance in the formation of glycosidic linkages. These compounds act as powerful reagents for activating thioglycosides, facilitating their conversion to glycosyl triflates and glycosides. Such applications are critical in the synthesis of complex carbohydrates and glycoconjugates, essential for biological research and pharmaceutical development (Crich & Smith, 2001).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2S/c17-13-3-1-4-14(18)15(13)25(23,24)21-11-12-5-9-22(10-6-12)16-19-7-2-8-20-16/h1-4,7-8,12,21H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHIRUFTNJWGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B2747698.png)

![[(4-Butoxy-3-methylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B2747701.png)


![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)



